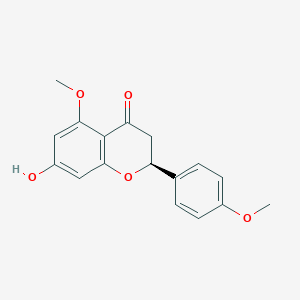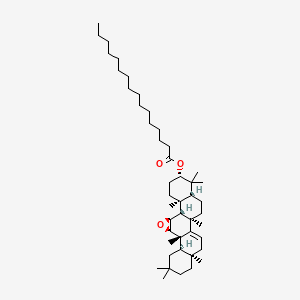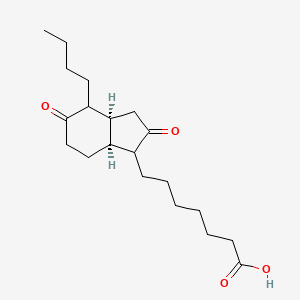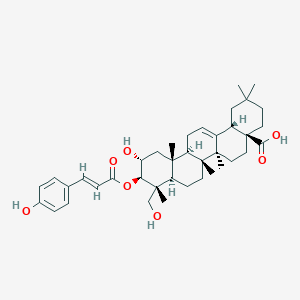
JWH 081 N-(4-hydroxypentyl) metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 081 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 081 N-(4-hydroxypentyl) metabolite by GC- or LC-MS. JWH 081 N-(4-hydroxypentyl) metabolite is an expected product of the phase I metabolism of JWH 081, based on studies on the metabolism of the related synthetic cannabinoids JWH 018 and JWH 073.
Applications De Recherche Scientifique
Metabolism and Detection
Metabolic Profiling : Studies have elucidated the metabolic pathways of synthetic cannabinoids like JWH-081, identifying major urinary metabolites that include hydroxylated and carboxylated derivatives. These metabolites are crucial for the detection of drug use in forensic and clinical toxicology (Jang et al., 2014; Chimalakonda et al., 2011).
Analytical Techniques for Detection : Advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the detection of 'K2' or 'Spice' metabolites in urine, providing essential tools for forensic analysis and the study of drug metabolism (Emerson et al., 2013; Kavanagh et al., 2013).
Pharmacological Effects and Toxicity
Pharmacokinetic Properties : Research into the pharmacokinetics and pharmacodynamics of synthetic cannabinoids has revealed their complex interactions with the body, including their effects on core temperature, catalepsy, and their metabolic profiles in serum after inhalation (Toennes et al., 2017).
Toxicological Impact : Studies comparing the toxicity of synthetic cannabinoids and their metabolites have highlighted the potential for these substances to induce cell toxicity and death through mechanisms such as necrosis, underscoring the importance of understanding the health risks associated with their use (Couceiro et al., 2016).
Legal and Regulatory Implications
- Forensic and Legal Challenges : The continuous emergence of new synthetic cannabinoids poses significant challenges for legal regulation and forensic detection. Research efforts aim to keep pace with the evolving drug market by developing methods to detect these substances and their metabolites in biological samples, aiding in law enforcement and public health efforts (Hutter et al., 2013).
Propriétés
Nom du produit |
JWH 081 N-(4-hydroxypentyl) metabolite-d5 |
|---|---|
Formule moléculaire |
C25H20D5NO3 |
Poids moléculaire |
392.5 |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3/i5D,6D,10D,12D,16D |
Clé InChI |
BMDREMSYCUDCJJ-FTLBTKCTSA-N |
SMILES |
O=C(C1=C(C=CC=C2)C2=C(OC)C=C1)C3=C([2H])N(CCCC(O)C)C4=C3C([2H])=C([2H])C([2H])=C4[2H] |
Synonymes |
(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)(4-methoxynaphthalen-1-yl)methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3-hydroxyoctadecanoate](/img/structure/B1163846.png)





